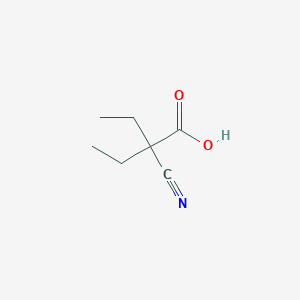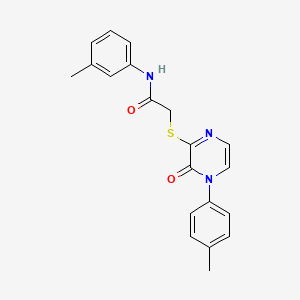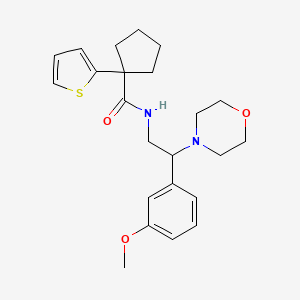
2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide, also known as TTN-20, is a chemical compound with potential pharmaceutical applications. It is a derivative of isonicotinamide that has been synthesized through a multistep process.
作用機序
The mechanism of action of 2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide is not fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2, which are involved in Alzheimer's disease and inflammation, respectively.
Biochemical and Physiological Effects:
2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide has been found to have several biochemical and physiological effects. In cancer cells, 2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of certain enzymes. In Alzheimer's disease models, 2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide has been found to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. Additionally, 2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide has been shown to possess anti-inflammatory properties, reducing inflammation in animal models.
実験室実験の利点と制限
One advantage of 2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide is its potential use as a therapeutic agent for various diseases. Its ability to inhibit cancer cell growth, reduce amyloid-beta-induced neurotoxicity, and possess anti-inflammatory properties make it a promising candidate for drug development. However, one limitation of 2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide is its complex synthesis method, which may limit its widespread use in research.
将来の方向性
There are several future directions for 2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide research. One direction is to investigate its potential use as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to further investigate its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for 2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide.
合成法
The synthesis of 2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide involves a multistep process that begins with the preparation of 1,2,3,4-tetrahydronaphthalene. This is followed by the formation of isonicotinic acid hydrazide, which is then reacted with 2-(2-methoxyethoxy)acetyl chloride to form 2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide. The final product is purified through recrystallization.
科学的研究の応用
2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation. Several studies have investigated the effects of 2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide on cancer cells, with promising results. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. 2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide has also been studied for its potential use in Alzheimer's disease treatment. It has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function in animal models. Additionally, 2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
特性
IUPAC Name |
2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-11-12-24-18-13-15(9-10-20-18)19(22)21-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,9-10,13,17H,4,6,8,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTQGICTROGJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2966864.png)

![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966866.png)
![4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one](/img/structure/B2966867.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2966872.png)

![1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole](/img/structure/B2966874.png)
![3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2966875.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2966879.png)

